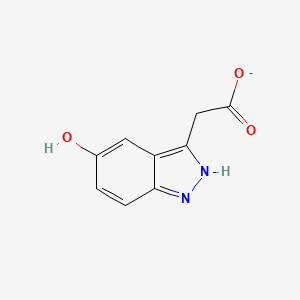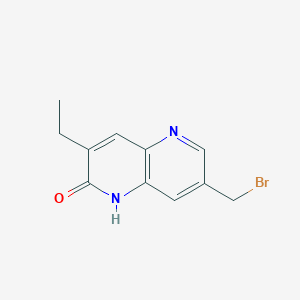
7-(bromomethyl)-3-ethyl-1,5-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one is a heterocyclic compound that features a naphthyridine core with a bromomethyl group at the 7-position and an ethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one typically involves the bromomethylation of a naphthyridine precursor. One common method involves the reaction of 3-ethyl-1H-1,5-naphthyridin-2-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromomethyl group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the naphthyridine core.
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products typically involve the removal of the bromomethyl group or the reduction of other functional groups to simpler forms.
Aplicaciones Científicas De Investigación
7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one involves its interaction with biological macromolecules such as DNA. The bromomethyl group can form covalent bonds with nucleophilic sites on DNA, leading to crosslinking or intercalation. This can disrupt DNA replication and transcription, ultimately inhibiting cell proliferation . The compound may also interact with specific proteins involved in DNA repair pathways, further enhancing its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,8-bis(bromomethyl)acridine
- 2,7-bis(bromomethyl)acridine
- 2-(bromomethyl)-7-methylacridine
- 2,7-dimethylacridine
Uniqueness
7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one is unique due to its specific substitution pattern on the naphthyridine core, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C11H11BrN2O |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
7-(bromomethyl)-3-ethyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C11H11BrN2O/c1-2-8-4-9-10(14-11(8)15)3-7(5-12)6-13-9/h3-4,6H,2,5H2,1H3,(H,14,15) |
Clave InChI |
LXECYAKMMDYOIC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C(C=N2)CBr)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



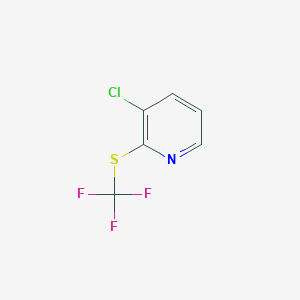

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757841.png)
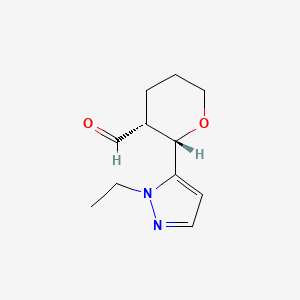
![(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine hydrochloride](/img/structure/B11757852.png)
![methyl 3-methyl-3-nitro-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B11757855.png)
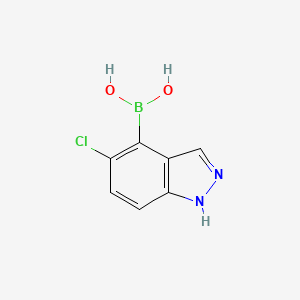
![2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11757869.png)
![(S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B11757877.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11757895.png)
![[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol](/img/structure/B11757904.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11757908.png)
